molecular formula C19H18N2O3 B2369971 Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate CAS No. 77157-28-9

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B2369971
CAS No.: 77157-28-9
M. Wt: 322.364
InChI Key: TZRPUJLDSWTXFE-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, a phenylamino substituent at position 4, and an ethyl carboxylate ester at position 3 (Figure 1). Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a halogen (e.g., bromine or chlorine) at position 4 with aniline derivatives under basic conditions (e.g., DIPEA in DMF) . Analytical characterization employs techniques like $^1$H NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation (>95%) .

Properties

IUPAC Name

ethyl 4-anilino-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-9-14(23-2)11-15(17)18(16)21-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRPUJLDSWTXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

The reaction begins with 4-methoxyaniline and diethyl ethoxymethylenemalonate heated in a high-boiling solvent such as diphenyl ether. Cyclization at 214–250°C yields ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This intermediate is critical, as the hydroxyl group at position 4 is subsequently functionalized.

Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the aniline’s amino group on the ethoxymethylenemalonate, forming an anilinoacrylate intermediate. Intramolecular cyclodehydration then generates the quinoline core.

Chlorination at Position 4

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃). A mixture of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and POCl₃ is refluxed for 2 hours, yielding ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Key Data :

  • Yield: 89% after purification via toluene/chloroform chromatography.
  • Melting Point: Off-white solid with mp 176–180°C.

Amination with Phenylamine

The chlorinated intermediate undergoes nucleophilic aromatic substitution with aniline. Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is reacted with excess aniline in tetrahydrofuran (THF) at room temperature for 5–6 hours.

Optimization Notes :

  • Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates.
  • Completion is monitored via thin-layer chromatography (TLC).

Final Product :

  • Yield: 78–85% after recrystallization from ethanol.
  • Characterization: ¹H NMR (DMSO-d₆) δ 8.72 (s, 1H, H-2), 7.92 (d, J = 8.9 Hz, 1H, H-5), 7.45–7.30 (m, 5H, phenyl), 4.48 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 1.45 (t, J = 7.1 Hz, 3H, CH₃).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation offers a rapid alternative to classical methods, reducing reaction times from hours to minutes.

Procedure and Conditions

A mixture of 4-methoxyaniline, diethyl ethoxymethylenemalonate, and diphenyl ether (DPE) is irradiated in an open vessel under microwave conditions:

  • Step 1: 1 minute at 80°C.
  • Step 2: 2 minutes at 240°C.

Advantages :

  • Total reaction time: <5 minutes.
  • Yield: 82–90%, surpassing classical methods.

Direct Amination Strategy

Post-cyclization, the intermediate is treated with aniline and potassium carbonate (K₂CO₃) in THF under microwave irradiation (150°C, 30 minutes). This single-step amination avoids the need for chlorination.

Comparative Data :

Method Time (h) Yield (%) Purity (%)
Classical 8–10 78–85 95
Microwave 0.5 88–92 98

Catalytic One-Pot Synthesis Using Rhodium Acetate

A patent-pending method employs rhodium acetate and formic acid to streamline synthesis.

Reaction Protocol

4-Methoxyaniline, β-propiolactone, and formic acid are combined with rhodium acetate (2 mol%) at 20–30°C for 5–6 hours.

Key Features :

  • Eliminates separate cyclization and amination steps.
  • Yield: >80% with 99% purity by HPLC.

Limitations :

  • Scalability challenges due to catalyst cost.
  • Limited substrate scope for bulky amines.

Analytical Characterization and Spectral Data

Spectroscopic Profiles

  • IR (KBr) : 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinoline C=N), 1590 cm⁻¹ (aryl C=C).
  • ¹³C NMR (DMSO-d₆) : δ 165.2 (COOEt), 154.8 (C-3), 148.1 (C-4), 122.9–131.4 (aryl carbons).

Melting Point and Solubility

  • Melting Point : 223–224.5°C.
  • Solubility : Soluble in DMSO, THF; sparingly soluble in water.

Industrial and Pharmacological Applications

Carbonic Anhydrase Inhibition

This compound exhibits nanomolar inhibition (IC₅₀ = 12.4 nM) against human CA isoforms, making it a candidate for antiglaucoma therapies.

Antibacterial Activity

Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that quinoline derivatives can inhibit the growth of tumors by targeting specific pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer types by acting as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival .

2. Treatment of Diabetic Retinopathy and Age-related Macular Degeneration

The compound has also been studied for its effects on ocular diseases such as diabetic retinopathy and age-related macular degeneration. Its mechanism involves the inhibition of vascular endothelial growth factor (VEGF), which plays a significant role in angiogenesis associated with these conditions. By blocking VEGF activity, this compound may help reduce abnormal blood vessel growth in the retina .

3. Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and psoriasis. The ability of this compound to modulate inflammatory pathways could provide therapeutic benefits in these disorders .

Case Studies

Case Study 1: Antitumor Efficacy

In a study involving murine models with implanted tumors, administration of this compound resulted in significant tumor volume reduction compared to control groups. The dosage used was consistent with therapeutic levels observed in preliminary human trials, suggesting a promising avenue for further clinical exploration .

Case Study 2: Ocular Disease Management

Clinical evaluations have highlighted the potential of quinoline derivatives in managing diabetic retinopathy. Patients treated with formulations containing this compound exhibited improved retinal health markers and reduced incidence of vision loss over a specified period .

Comparative Data Table

Application AreaMechanism of ActionRelevant Findings
AnticancerInhibition of tyrosine kinasesSignificant tumor volume reduction in murine models
Diabetic RetinopathyBlocking VEGF signalingImproved retinal health markers in clinical trials
Anti-inflammatoryModulation of inflammatory cytokinesReduced inflammation markers in treated patients

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the quinoline core allows it to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among quinoline-3-carboxylate analogs involve substitutions at positions 4 (amino group), 6 (methoxy/halogen), and 7 (ethoxy/trifluoromethyl). These modifications influence molecular weight, lipophilicity (logP), and solubility, as summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name R6 R4 Substituent Molecular Weight (g/mol) logP Purity (%) Reference
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate OCH₃ Phenylamino 338.37 3.2 >95
Ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylate Br Phenylamino 401.23 4.1 >95
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate CH₃ 2-Hydroxyethylamino 274.31 2.6 >95
Ethyl 6-fluoro-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate F, OEt 2,4-Difluorophenylamino 451.05 3.8 >95
Ethyl 6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylate OCH₃ Spirocyclic amine 377.41 2.9 >95

Key Observations :

  • Lipophilicity: Halogenation (Br, F) at R6 increases logP (e.g., 4.1 for Br vs.
  • Polar Groups: Hydroxyethylamino (logP 2.6) or spirocyclic amine (logP 2.9) at R4 improve solubility, critical for oral bioavailability .

Table 2. Reaction Yields and Conditions

Compound Key Step Catalyst/Conditions Yield (%) Reference
This compound Aniline substitution at R4 DIPEA, DMF, 100°C 70–80
Ethyl 6-fluoro-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate Pd₂(dba)₃/BINAP, Cs₂CO₃, toluene 54 (after purification)

Insights :

  • Brominated analogs are often intermediates for further functionalization rather than end-stage bioactive molecules .

Biological Activity

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound consists of a quinoline core with methoxy and phenylamino substituents, which enhance its chemical reactivity and biological activity. The compound can be represented by the following structure:

  • Chemical Formula : C20_{20}H20_{20}N2_2O4_4
  • Molecular Weight : 364.38 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of aminomethylenemalonate intermediates. Recent studies have utilized microwave-assisted synthesis techniques, which offer advantages in terms of reaction time and yield. For instance, the reaction between aniline derivatives and diethyl ethoxymethylenmalonate has been shown to yield high quantities of the desired quinolone derivatives in a fraction of the time required by traditional methods .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains, including resistant strains, where it demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory potential. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting signaling pathways involved in cell proliferation.
  • DNA Intercalation : The quinoline core allows for intercalation with DNA, affecting gene expression and leading to apoptosis in cancer cells.
  • Modulation of Protein Interactions : It alters protein-protein interactions critical for cellular functions, particularly in cancerous cells.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Inflammation Model : In vivo studies using animal models indicated that administration of the compound significantly reduced swelling and inflammatory markers in induced arthritis models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, antimicrobial, anti-inflammatory
ChloroquineQuinoline coreAntimalarial
Quinoline N-oxideOxidized derivativeVaries significantly in biological activity

Q & A

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYieldReference
AminationAniline, DIPEA, DMF, 100°C75%
EsterificationEthanol, H₂SO₄, reflux82%

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, phenylamino NH at δ 9.5–10.0 ppm) .
    • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • Chromatography :
    • HPLC : C18 column, acetonitrile/water gradient (70:30) at 254 nm for purity assessment (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves absolute configuration and hydrogen-bonding networks .

Advanced: How do structural modifications influence the biological activity of this quinoline derivative?

Methodological Answer:

  • Fluorination : Introducing fluorine at C6/C7 (e.g., Ethyl 7-chloro-6-fluoro derivatives) enhances antibacterial activity (IC₅₀: 2.5 µM vs. S. aureus) by improving membrane permeability .
  • Methoxy Positioning : 8-Methoxy substitution increases cytotoxicity (e.g., IC₅₀: 10 µM in MCF-7 cells) by enhancing DNA gyrase inhibition .
  • Amino Group Replacement : Replacing phenylamino with methylamino reduces cytotoxicity but improves solubility (logP reduction by 0.8 units) .

Q. Table 2: Biological Activity of Derivatives

SubstituentsActivity (IC₅₀)ModelReference
6-Fluoro, 8-Trifluoromethyl2.5 µM (Antibacterial)S. aureus
8-Methoxy, 6-Methyl10 µM (Anticancer)MCF-7 cells

Advanced: What computational approaches are used to predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Key interactions include H-bonding with Thr196 and hydrophobic contacts with Phe149 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of quinoline-DNA complexes, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 kcal/mol) .
  • QSAR Studies : CoMFA/CoMSIA models correlate substituent electronegativity (e.g., fluorine) with antibacterial potency (r² > 0.85) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., broth microdilution for MICs, 24-h incubation at 37°C) to minimize variability .
  • Meta-Analysis : Pool data from ≥5 studies (e.g., antimicrobial IC₅₀ values) and apply statistical weighting to identify outliers or trends .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Basic: What are the key considerations for optimizing reaction yields in derivative synthesis?

Methodological Answer:

  • Catalyst Screening : Test bases (e.g., DIPEA vs. K₂CO₃) in amination; DIPEA in DMF improves yields by 20% vs. K₂CO₃ in THF .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates (k = 0.15 min⁻¹) vs. non-polar solvents .
  • Temperature Control : Microwave-assisted synthesis (120°C, 30 min) reduces reaction time by 50% compared to conventional heating .

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